molecular formula CH6ClN3 B1602339 Guanidine-13C hydrochloride CAS No. 286013-04-5

Guanidine-13C hydrochloride

Cat. No.: B1602339
CAS No.: 286013-04-5
M. Wt: 96.52 g/mol
InChI Key: PJJJBBJSCAKJQF-YTBWXGASSA-N
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Description

Guanidine-13C hydrochloride is a labeled compound where the carbon atom in the guanidine molecule is replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing and studying biochemical pathways due to its isotopic labeling. Guanidine itself is a strong organic base and is commonly found in the urine as a product of protein metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine-13C hydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal catalysts . Another method involves the use of S-methylisothiourea as a guanidylating agent .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process often includes the use of isotopically labeled precursors to ensure the incorporation of the carbon-13 isotope .

Chemical Reactions Analysis

Types of Reactions

Guanidine-13C hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, acyl halides, and unsaturated compounds. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as copper salts .

Major Products Formed

The major products formed from these reactions include substituted guanidines, which can be further used in various chemical and biological applications .

Mechanism of Action

The mechanism of action of guanidine-13C hydrochloride involves its ability to enhance the release of acetylcholine following a nerve impulse. It also slows the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in studying neurotransmission and muscle function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of guanidine-13C hydrochloride lies in its isotopic labeling, which allows for precise tracing and analysis in biochemical studies. This makes it a valuable tool in research areas where understanding the detailed pathways and mechanisms is crucial .

Biological Activity

Guanidine-13C hydrochloride is a stable isotopic compound of guanidine, which has garnered attention for its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of Guanidine Compounds

Guanidine compounds are characterized by their strong basicity and ability to form hydrogen bonds, which facilitate various biological interactions. They are involved in numerous physiological processes, including neurotransmission and muscle contraction. This compound specifically has been studied for its roles in enhancing acetylcholine release and modulating ion channel activity in muscle cells .

This compound exhibits several mechanisms that contribute to its biological activity:

  • Acetylcholine Release : It enhances the release of acetylcholine at neuromuscular junctions, which is crucial for muscle contraction and nerve impulse transmission .
  • Ion Channel Modulation : The compound influences the depolarization and repolarization rates of muscle cell membranes, affecting excitability and muscle function .
  • Viral Replication Inhibition : Research indicates that guanidine hydrochloride can inhibit the replication of certain viruses by interacting with viral proteins essential for replication processes .

Biological Activities

The biological activities of guanidine compounds, including this compound, can be categorized as follows:

Activity Description
Antiviral Inhibits replication of RNA viruses by targeting viral protein functions .
Neuromuscular Effects Enhances neurotransmitter release, improving muscle function in myasthenic conditions .
Antidiabetic Potential Exhibits properties that may influence glucose metabolism and insulin sensitivity .
Antithrombotic Properties Potential to inhibit platelet aggregation and thrombus formation .

Case Studies

  • Neuromuscular Disorders : A study demonstrated that guanidine hydrochloride improved muscle strength in patients with Eaton-Lambert syndrome by enhancing acetylcholine release at the neuromuscular junction. Patients showed significant improvement in muscle fatigue after treatment with guanidine derivatives, including this compound .
  • Viral Inhibition Studies : In vitro studies have shown that millimolar concentrations of guanidine hydrochloride can reversibly inhibit the growth of mammalian orthoreovirus (MRV) in mouse L929 cells. The compound specifically inhibited viral dsRNA synthesis while allowing other viral processes to continue, highlighting its selective antiviral mechanism .

Research Findings

Recent research has focused on the synthesis and application of guanidine derivatives in various fields:

  • Synthesis Techniques : Novel methods for synthesizing guanidine derivatives have been explored, including anion-controlled synthesis techniques that enhance yield and selectivity for specific products .
  • Biological Pathways : Studies have identified metabolic pathways involving guanidine compounds, such as the conversion of L-arginine to 4-guanidinobutanoic acid, which is crucial for understanding their biological roles in microbial systems .

Properties

IUPAC Name

(13C)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJJBBJSCAKJQF-YTBWXGASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=N)(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584044
Record name (~13~C)Guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286013-04-5
Record name (~13~C)Guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286013-04-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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